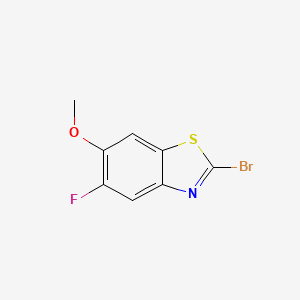
2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole: is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, fluorine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the bromination of 5-fluoro-6-methoxy-1,3-benzothiazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can participate in oxidation reactions to form sulfoxides or sulfones and reduction reactions to form corresponding amines or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of 2-amino-5-fluoro-6-methoxy-1,3-benzothiazole.
Oxidation: Formation of 2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole sulfoxide.
Reduction: Formation of this compound thiol.
Scientific Research Applications
Chemistry: 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, it is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The methoxy group contributes to the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
- 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole
- 2-Bromo-6-methoxybenzothiazole
- 2-Bromo-5-methoxybenzoic acid
Comparison: Compared to its analogs, 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability and bioavailability, making it a more effective candidate for drug development . Additionally, the combination of bromine and fluorine atoms provides a distinct electronic environment that can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNOS/c1-12-6-3-7-5(2-4(6)10)11-8(9)13-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZAWDLXOFHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














